molecular formula C21H27FN2O2S B2924929 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1235390-71-2

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2924929
CAS No.: 1235390-71-2
M. Wt: 390.52
InChI Key: XTHIADYRKFUCJI-UHFFFAOYSA-N
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Description

CAS: 1235390-71-2
Molecular Formula: C₂₁H₂₇FN₂O₂S
Molecular Weight: 390.5 g/mol
Structural Features:

  • A piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group at the N1 position.
  • A methylene bridge linking the piperidine to a 2-((4-fluorophenyl)thio)acetamide moiety.
  • The 4-fluorophenyl group may influence electronic properties and binding interactions via halogen bonding .

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2S/c1-15-11-18(16(2)26-15)13-24-9-7-17(8-10-24)12-23-21(25)14-27-20-5-3-19(22)4-6-20/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHIADYRKFUCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound is characterized by the presence of a piperidine core, a furan moiety, and a thioacetamide group, which collectively suggest diverse pharmacological properties.

Molecular Structure and Properties

The molecular formula of this compound is C18H24N2O2SC_{18}H_{24}N_2O_2S, with a molecular weight of approximately 332.46 g/mol. The structure includes:

Component Details
Piperidine Ring Central to the compound's activity
Furan Moiety Contributes to biological interactions
Thioacetamide Group Potential for enzyme inhibition

Biological Activities

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of critical pathways in cancer cell proliferation. For instance, compounds featuring piperidine structures have been investigated for their role as anaplastic lymphoma kinase (ALK) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, which are vital in targeted cancer therapies .
  • Antiviral and Antimicrobial Properties : The presence of the thio group in the structure is associated with antimicrobial activity. Compounds with thioacetamide functionalities have shown promise in inhibiting bacterial growth and viral replication .
  • Neuroprotective Effects : Some studies indicate that similar compounds may possess neuroprotective properties, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced their antiproliferative activity .
  • Thioacetamide Compounds in Antimicrobial Research : Research focused on thioacetamide derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting potential applications in antibiotic development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The thio group can facilitate binding to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors involved in signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Target Compound (1235390-71-2) C₂₁H₂₇FN₂O₂S 390.5 2,5-Dimethylfuran, 4-fluorophenyl thio Thioacetamide, Piperidine CNS modulation (speculative)
2-(2-Chloro-6-fluorophenyl)-... (2034204-46-9) C₁₈H₂₄ClFN₂O₂ 354.8 Tetrahydrofuran, chloro-fluorophenyl Acetamide, Piperidine Antimicrobial (hypothetical)
N-(3-Chloro-4-fluorophenyl)-... (1448030-11-2) C₁₉H₁₈ClFN₄O₂S 420.9 Oxadiazole-thiophene, chloro-fluorophenyl Acetamide, Oxadiazole Enzyme inhibition
para-Chloroisobutyryl Fentanyl C₂₀H₂₄ClFN₂O 378.9 Phenylethyl, isobutyryl Amide, Piperidine Analgesic (opioid)
2-((1-(2-(4-Methylpiperidin-1-yl)-...) (878060-00-5) C₂₅H₂₆F₃N₃O₄S 521.6 Indole-sulfonyl, trifluoromethylphenyl Sulfonamide, Piperidine Anti-inflammatory
2-(3,4-Dichlorophenyl)-... C₁₉H₁₇Cl₂N₃O₂ 402.3 Dichlorophenyl, dihydropyrazole Acetamide, Pyrazole Antimicrobial, Chelation

Key Findings and Implications

  • Thioacetamide vs. Acetamide : The target’s sulfur atom enhances lipophilicity and resistance to enzymatic hydrolysis compared to oxygen-based analogs (e.g., ) .
  • Halogen Effects : Fluorine in the target reduces steric hindrance and toxicity relative to chlorine-containing analogs () .
  • Heterocyclic Diversity : Dimethylfuran in the target may offer metabolic stability over saturated tetrahydrofuran () or reactive oxadiazole () .
  • Pharmacological Potential: Structural similarities to fentanyl analogs () suggest possible CNS activity, but the absence of phenylethyl groups likely excludes opioid effects .

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